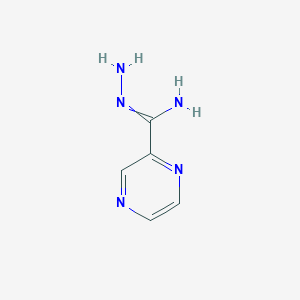

N'-aminopyrazine-2-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N’-aminopyrazine-2-carboximidamide involves the design and in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides with free amino groups in position 3 on the pyrazine ring . The series is subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .Molecular Structure Analysis

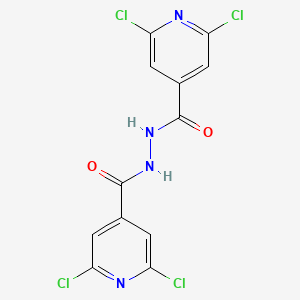

The molecular formula of N’-aminopyrazine-2-carboximidamide is C7H8N6 . The compound has a molecular weight of 176.18 g/mol . The InChIKey of the compound is FNGKLGSFWSNWGL-UHFFFAOYSA-N .Chemical Reactions Analysis

The primary resistance mechanism against antibiotics like N’-aminopyrazine-2-carboximidamide is enzymatic modification by aminoglycoside-modifying enzymes that are divided into acetyl-transferases, phosphotransferases, and nucleotidyltransferases . To overcome this problem, new semisynthetic aminoglycosides were developed in the 70s .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 176.08104428 g/mol .Aplicaciones Científicas De Investigación

Antimicrobial Evaluation

- Scientific Field : Microbiology

- Application Summary : N’-aminopyrazine-2-carboximidamide derivatives have been synthesized and evaluated for their antimicrobial activity . The series is subdivided into benzyl, alkyl, and phenyl derivatives .

- Methods of Application : The compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro .

- Results : The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide . Antimycobacterial activity against Mtb and M. kansasii along with antibacterial activity increased among the alkyl derivatives with increasing the length of carbon side chain .

In Vitro Cytotoxicity

- Scientific Field : Pharmacology

- Application Summary : N’-aminopyrazine-2-carboximidamide derivatives have been evaluated for their in vitro cytotoxicity in HepG2 cancer cell line .

- Methods of Application : The four most active compounds were evaluated for their in vitro cytotoxicity .

- Results : Only one compound was found to exert some level of cytotoxicity .

Synthesis Under Microwave Conditions

- Scientific Field : Organic Chemistry

- Application Summary : N’-aminopyrazine-2-carboximidamide derivatives have been synthesized under microwave conditions .

- Methods of Application : The reaction conditions, which were set experimentally, lead to higher yields and shorter reaction times compared to the conventional heating method .

- Results : Eighteen N-substituted 3-aminopyrazine-2-carboxamides were synthesized with the application of focused field microwave technology .

Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity

- Scientific Field : Biochemistry

- Application Summary : Adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide have been developed as inhibitors of prolyl-tRNA synthetase with antimycobacterial activity .

- Methods of Application : The compounds were evaluated in vitro against various strains of mycobacteria, pathogenic bacteria, and fungi of clinical significance .

- Results : High activity against mycobacteria was noted, while the antibacterial and antifungal activity was minimal . The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting MIC (Minimum Inhibitory Concentration) from 1.95 to 31.25 µg/mL .

Synthesis Under Microwave Conditions

- Scientific Field : Organic Chemistry

- Application Summary : A series of 18 N-alkyl substituted 3-aminopyrazine-2-carboxamides was prepared using microwave assisted synthesis methodology .

- Methods of Application : This approach for the aminodehalogenation reaction was chosen due to higher yields and shorter reaction times compared to organic reactions with conventional heating .

- Results : The synthesized compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro .

Antifungal Activity

- Scientific Field : Pharmacology

- Application Summary : N-substituted 3-aminopyrazine-2-carboxamides with free amino groups have been evaluated for their antifungal activity .

- Methods of Application : The compounds were evaluated in vitro for their antifungal activity .

- Results : Only a small number of substances with alicyclic side chain showed activity against fungi which was the same or higher than standards .

Antimicrobial Resistance

- Scientific Field : Microbiology

- Application Summary : Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide have been developed to combat antimicrobial resistance (AMR), which is considered one of the highest-ranked threats to global human health .

- Methods of Application : Compounds were evaluated in vitro against various strains of mycobacteria, pathogenic bacteria, and fungi of clinical significance .

- Results : The active compounds preserved their activity even against multidrug-resistant strains of Mycobacterium tuberculosis . They were non-cytotoxic against HepG2 human hepatocellular carcinoma cells .

Inhibitors of Human Prolyl-tRNA Synthetase

- Scientific Field : Biochemistry

- Application Summary : 3-Aminopyrazine-2-carboxamide derivatives have been repurposed from inhibitors of human prolyl-tRNA synthetase to inhibitors of mycobacterial ProRS with antimycobacterial activity .

- Methods of Application : Compounds were evaluated in vitro against various strains of mycobacteria, pathogenic bacteria, and fungi of clinical significance .

- Results : The most active compounds were 4’-substituted 3-(benzamido)pyrazine-2-carboxamides, exerting MIC (Minimum Inhibitory Concentration) from 1.95 to 31.25 µg/mL .

Synthesis of N-Substituted Carboxamides

- Scientific Field : Organic Chemistry

- Application Summary : A series of 18 N-alkyl substituted 3-aminopyrazine-2-carboxamides was prepared using microwave assisted synthesis methodology .

- Methods of Application : This approach for the aminodehalogenation reaction was chosen due to higher yields and shorter reaction times compared to organic reactions with conventional heating .

- Results : The synthesized compounds were evaluated for antimycobacterial, antibacterial, and antifungal activities in vitro .

Safety And Hazards

Propiedades

IUPAC Name |

N'-aminopyrazine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-5(10-7)4-3-8-1-2-9-4/h1-3H,7H2,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVGYAKLZAAYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384149 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-aminopyrazine-2-carboximidamide | |

CAS RN |

18107-03-4 |

Source

|

| Record name | N'-aminopyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)